molecular formula C17H18ClNO6S B11481033 2-[(4-chlorophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(4-chlorophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11481033
M. Wt: 399.8 g/mol
InChI Key: BDSVQUNSEPHRDA-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzenesulfonyl group and a trimethoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-Chlorobenzenesulfonyl)-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbonyl]piperidine: This compound shares structural similarities with 2-(4-chlorobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)acetamide but differs in its core structure, which includes a pyrrolidine ring.

    3-Ethoxy-4-Methoxy-alpha-[(Methylsulfonyl)Methyl]-benzeneMethanaMine: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

2-(4-Chlorobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorobenzenesulfonyl and trimethoxyphenyl groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClNO6S

Molecular Weight

399.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO6S/c1-23-14-8-12(9-15(24-2)17(14)25-3)19-16(20)10-26(21,22)13-6-4-11(18)5-7-13/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

BDSVQUNSEPHRDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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